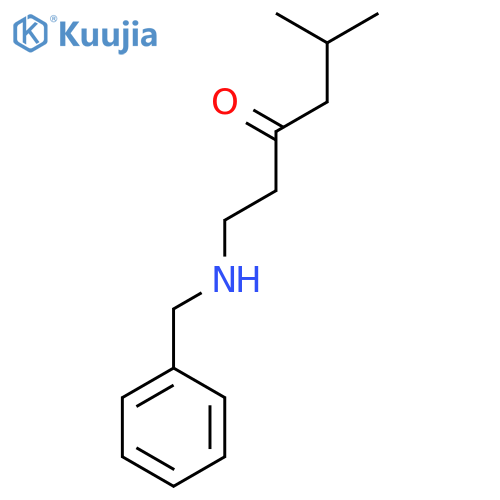

Cas no 749814-89-9 (1-(Benzylamino)-5-methylhexan-3-one)

1-(Benzylamino)-5-methylhexan-3-one 化学的及び物理的性質

名前と識別子

-

- 749814-89-9

- 1-(benzylamino)-5-methylhexan-3-one

- EN300-798194

- 1-(Benzylamino)-5-methylhexan-3-one

-

- インチ: 1S/C14H21NO/c1-12(2)10-14(16)8-9-15-11-13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3

- InChIKey: IOGGUGKRWOVOTG-UHFFFAOYSA-N

- ほほえんだ: O=C(CCNCC1C=CC=CC=1)CC(C)C

計算された属性

- せいみつぶんしりょう: 219.162314293g/mol

- どういたいしつりょう: 219.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(Benzylamino)-5-methylhexan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-798194-1.0g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 1.0g |

$770.0 | 2024-05-21 | |

| Enamine | EN300-798194-0.25g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 0.25g |

$708.0 | 2024-05-21 | |

| Enamine | EN300-798194-0.1g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 0.1g |

$678.0 | 2024-05-21 | |

| Enamine | EN300-798194-5.0g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 5.0g |

$2235.0 | 2024-05-21 | |

| Enamine | EN300-798194-0.05g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 0.05g |

$647.0 | 2024-05-21 | |

| Enamine | EN300-798194-0.5g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 0.5g |

$739.0 | 2024-05-21 | |

| Enamine | EN300-798194-2.5g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 2.5g |

$1509.0 | 2024-05-21 | |

| Enamine | EN300-798194-10.0g |

1-(benzylamino)-5-methylhexan-3-one |

749814-89-9 | 95% | 10.0g |

$3315.0 | 2024-05-21 |

1-(Benzylamino)-5-methylhexan-3-one 関連文献

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

1-(Benzylamino)-5-methylhexan-3-oneに関する追加情報

Professional Introduction to 1-(Benzylamino)-5-methylhexan-3-one (CAS No. 749814-89-9)

1-(Benzylamino)-5-methylhexan-3-one is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 749814-89-9, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The detailed exploration of this molecule not only highlights its chemical significance but also underscores its relevance in contemporary scientific advancements.

The molecular structure of 1-(Benzylamino)-5-methylhexan-3-one consists of a benzylamino group attached to a five-carbon chain with a ketone functional group at the third carbon. This configuration imparts specific reactivity and interaction capabilities, making it a valuable intermediate in organic synthesis. The presence of the benzylamino moiety enhances its solubility in polar organic solvents, facilitating its use in various laboratory and industrial processes.

In recent years, the compound has been extensively studied for its role in the development of novel pharmaceutical agents. Researchers have been particularly interested in its potential as a precursor for more complex molecules, including those with therapeutic properties. The benzylamino group, in particular, has been shown to exhibit pharmacological activity when incorporated into larger drug molecules, suggesting its utility in medicinal chemistry.

One of the most compelling aspects of 1-(Benzylamino)-5-methylhexan-3-one is its versatility in synthetic chemistry. It serves as a building block for the creation of more intricate structures, enabling chemists to design molecules with tailored properties. For instance, its reactivity with various electrophiles and nucleophiles allows for the introduction of diverse functional groups, making it an indispensable tool in synthetic organic chemistry.

The compound's application extends to the field of biochemical research, where it has been utilized to study enzyme mechanisms and metabolic pathways. Its structural features make it an effective probe for understanding how biological systems interact with small molecules. This has opened up new avenues for drug discovery and development, particularly in areas such as enzyme inhibition and receptor binding studies.

Recent studies have also highlighted the compound's role in material science. The unique combination of functional groups in 1-(Benzylamino)-5-methylhexan-3-one allows it to form stable complexes with other molecules, making it useful in the development of novel materials with enhanced properties. These materials could find applications in areas such as catalysis, polymer science, and nanotechnology.

The synthesis of 1-(Benzylamino)-5-methylhexan-3-one involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. The development of efficient synthetic routes has been a key focus area, as it enables large-scale production needed for industrial applications.

In conclusion, 1-(Benzylamino)-5-methylhexan-3-one (CAS No. 749814-89-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable asset in pharmaceutical research, synthetic chemistry, and material science. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand even further, driving innovation and discovery in the chemical and pharmaceutical industries.

749814-89-9 (1-(Benzylamino)-5-methylhexan-3-one) 関連製品

- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)

- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)

- 31490-86-5(Benzoic acid,2-(acetyloxy)-6-methyl-)

- 59770-98-8(1-Bromo-3-(1-bromoethyl)benzene)

- 17844-23-4(4-Methylene-5-hexen-1-ol)

- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)

- 2171322-19-1((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}piperidine-2-carboxylic acid)

- 1881331-31-2(1-(1-ethoxycyclobutyl)methanamine hydrochloride)

- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)

- 1806741-15-0(2-(Chloromethyl)-5-hydroxy-4-nitro-3-(trifluoromethoxy)pyridine)